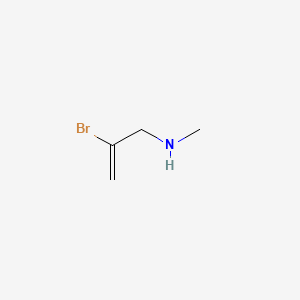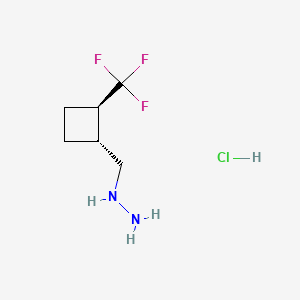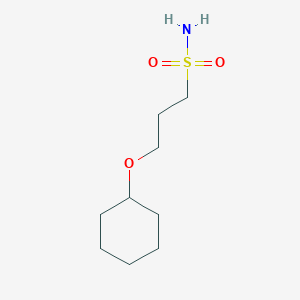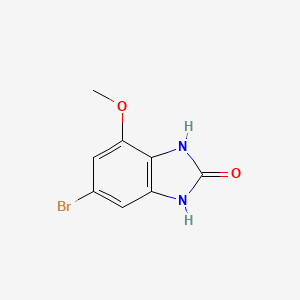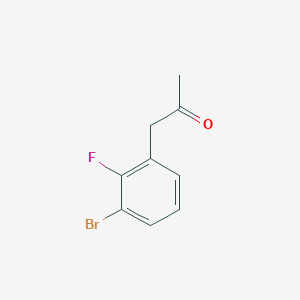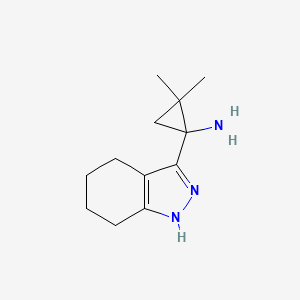
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring substituted with a tetrahydroindazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through cyclization reactions involving hydrazines and diketones. The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indazole moiety.
Reduction: Reduced forms of the cyclopropane ring.
Substitution: Alkylated amine derivatives.
Aplicaciones Científicas De Investigación
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.
2-naphthalenemethanol: A compound with a similar structural motif but different functional groups.
Uniqueness
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a tetrahydroindazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11(2)7-12(11,13)10-8-5-3-4-6-9(8)14-15-10/h3-7,13H2,1-2H3,(H,14,15) |
Clave InChI |
IHXZJAGQQRSFRG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C2=NNC3=C2CCCC3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
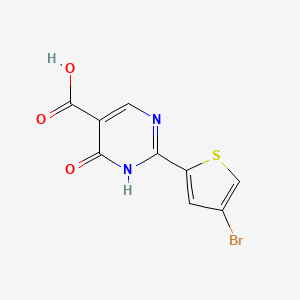
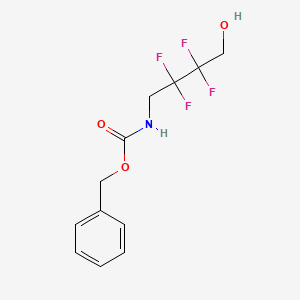
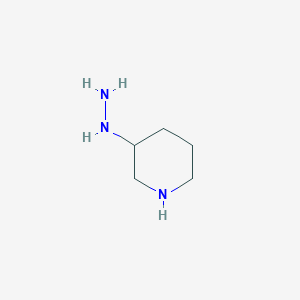
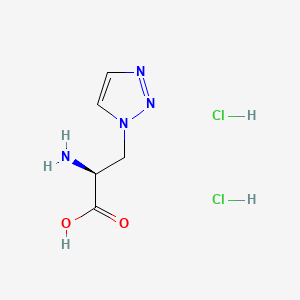
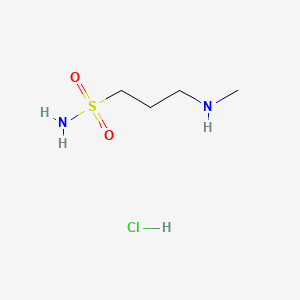
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)


